4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid is an organic compound with the molecular formula . This compound features a tetrazole ring, which is known for its diverse biological activities, and a benzoic acid moiety. The presence of the fluorobenzyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid is classified as a pharmaceutical compound. Its structure includes:
The synthesis of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid can be approached through several chemical reactions involving the formation of the tetrazole ring followed by coupling with the benzoic acid derivative.
The synthesis may require careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Solvents such as dimethylformamide or acetonitrile are commonly used in these reactions.
The molecular structure of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid can be represented as follows:
The compound's chemical properties include a melting point that typically ranges around 180–200 °C, depending on purity. Spectroscopic data (NMR, IR) can be used to confirm its structure.
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions:
Reagents such as sodium hydroxide for neutralization or sulfuric acid for esterification are commonly employed. Reaction conditions need to be optimized for each specific transformation to achieve desired products efficiently.
The mechanism of action for compounds containing tetrazole rings often involves interaction with biological targets through electrostatic interactions and hydrogen bonding due to their polar nature.
Tetrazoles have been shown to exhibit various biological activities including:
4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid has potential applications in:
The tetrazole ring (CN₄H) is a quintessential bioisostere for the carboxylic acid group (COOH), offering significant advantages in drug design. Unlike carboxyl groups, tetrazoles exist primarily in anionic form at physiological pH (pKa ~4.9), enhancing solubility while resisting metabolic degradation pathways like β-oxidation or glucuronidation. This ring system mimics the spatial geometry and hydrogen-bonding capacity of carboxylates but with superior membrane permeability due to its balanced lipophilicity-hydrophilicity profile. In 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid, the tetrazole serves dual roles: it acts as a carboxylate mimetic while providing a rigid scaffold for appending the fluorobenzyl pharmacophore. This bioisosteric strategy is evident in antihypertensive agents (e.g., losartan) and antifungal hybrids, where tetrazoles improve pharmacokinetic properties without compromising target affinity. Computational studies confirm that tetrazole incorporation reduces dipole moments and polar surface areas compared to carboxylate counterparts, facilitating blood-brain barrier penetration—a critical factor in CNS-targeting therapeutics. The stability of the tetrazole ring against esterases and amidases further underscores its utility in prolonging drug half-life, as demonstrated in in vitro microsomal studies of analogs [2] [3] [5].
Table 1: Physicochemical Properties of Tetrazole vs. Carboxylic Acid Bioisosteres
Property | Tetrazole (e.g., 4-[2-(2-Fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid) | Carboxylic Acid Analog | Pharmacological Impact |
---|---|---|---|
pKa | ~4.9 | ~4.2 | Enhanced solubility at physiological pH |
Metabolic Stability | High (resists β-oxidation) | Moderate to Low | Improved half-life |
LogP | 2.1–2.8* | 1.5–2.0* | Optimized membrane permeability |
Hydrogen-Bond Acceptor Capacity | 4 atoms | 2 atoms | Stronger target binding |
Dipole Moment | ~5 D | ~1.5 D | Altered electronic distribution |
*Representative values for structural analogs; actual logP of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid is 2.78 (calculated) [2] [3] [7]
The 2-fluorobenzyl group attached to the tetrazole nitrogen in 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid is a critical determinant of its biological activity. Fluorine’s high electronegativity (3.98 Pauling scale) induces a strong dipole moment, enhancing interactions with target proteins through halogen bonding (C-F···X, where X is O, N, or S in amino acid residues). The ortho-fluorine position specifically influences the benzyl ring’s conformation by sterically hindering rotation, thereby preorganizing the molecule for optimal binding. This substitution pattern boosts lipophilicity (measured as ClogP) by ~0.5–1.0 units compared to non-fluorinated analogs, facilitating passive diffusion across biological membranes. In antifungal tetrazole hybrids, fluorobenzyl derivatives demonstrate 2–10-fold lower MIC values against Candida albicans than their chloro- or bromo-substituted counterparts due to improved cellular uptake and target affinity. Additionally, fluorine’s small atomic radius (van der Waals radius ~1.47 Å) minimizes steric disruption while exerting strong inductive effects that modulate the tetrazole ring’s electron density, as evidenced by NMR chemical shift changes in the tetrazole C5 proton. SAR studies on benzimidazolium salts reveal that ortho-fluorobenzyl substitution enhances acetylcholinesterase inhibition (Ki = 0.94 ± 0.14 µM) by promoting cation-π interactions with tryptophan residues in the enzyme’s active site [4] [6] [8].
Table 2: Impact of Benzyl Substituents on Pharmacological Activity in Tetrazole-Benzoic Acid Hybrids
Substituent Position | Biological Target | Relative Activity* | Key Interactions |
---|---|---|---|
2-Fluorobenzyl | Acetylcholinesterase | 1.0 (reference) | Halogen bonding (F···Trp84), Cation-π |
4-Fluorobenzyl | Acetylcholinesterase | 0.6–0.8 | Weaker halogen bonding |
2-Chlorobenzyl | Acetylcholinesterase | 0.4–0.7 | Steric clash with Phe330 |
Benzyl (unsubstituted) | Acetylcholinesterase | 0.3–0.5 | π-π stacking only |
2-Fluorobenzyl | α-Glycosidase | 0.9–1.2 | Hydrophobic pocket penetration |
*Activity normalized to 2-fluorobenzyl derivative; data based on enzyme inhibition assays (lower Ki = higher activity) [4] [6]
Benzoic acid derivatives have been pivotal in drug discovery since the early 20th century, evolving from simple antimicrobial preservatives to sophisticated receptor-targeting therapeutics. The integration of benzoic acid with heterocyclic systems began in earnest with sulfonamide antibiotics (e.g., sulfanilamide), where the carboxylate moiety enabled ionic binding to bacterial dihydropteroate synthase. By the 1980s, β3-adrenergic receptor (β3-AR) agonists incorporated benzoic acid subunits to enhance selectivity; for example, phenoxybenzoic acid derivatives demonstrated nanomolar activity at β3-AR with minimal off-target effects at β1/β2 receptors. The 2000s saw strategic hybridization of benzoic acid with tetrazoles, as in 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid, to exploit synergistic effects—tetrazoles provided metabolic stability while benzoic acids maintained target engagement through hydrogen bonding. Patent analyses reveal a surge in benzoic acid-tetrazole hybrid filings post-2010, particularly for diabetes (SGLT inhibitors) and Alzheimer’s disease (AChE inhibitors). Crystallographic studies of these hybrids bound to AChE (PDB ID: 4EY7) confirm that the benzoic acid carboxylate forms salt bridges with Arg296, while the fluorobenzyl-tetrazole occupies the peripheral anionic site. This evolution underscores a design paradigm shift: from unitary pharmacophores to integrated multifunctional hybrids that address polypharmacology [1] [4] [5].
Table 3: Key Benzoic Acid Hybrids in Drug Discovery History
Era | Representative Compound | Therapeutic Target | Innovation |
---|---|---|---|
1930s | Benzoic acid | Antimicrobial preservative | First GRAS-listed antimicrobial |
1980s | Phenoxybenzoic acid derivatives (e.g., Compound 7k) | β3-Adrenergic receptor | Selectivity for β3-AR over β1/β2 |
2000s | Bis(p-fluorobenzyl)trisulfide | Antimitotic agent | Fluorine-enhanced tubulin binding |
2010s | (2S,3R,4R,5S,6R)-2-(4-Chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | SGLT2 inhibitor | Benzoate as a glycosidase hinge anchor |
2020s | 4-[2-(2-Fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid analogs | Acetylcholinesterase, α-glycosidase | Integrated bioisosteric replacement and halogenation |
Citations: β3-AR agonists [1], Antimitotic agents [6], SGLT inhibitors [5], AChE inhibitors [4]
Figure 1: Evolutionary Timeline of Key Benzoic Acid Derivatives
1930s: Simple Benzoates (Antimicrobials) ↓ 1980s: Phenoxybenzoic Acids (β3-AR Agonists) [1] ↓ 2000s: Heterocycle-Benzoic Acid Hybrids (e.g., Tetrazoles) [3] ↓ 2010s: Fluorinated Hybrids (e.g., Fluorobenzyl-Tetrazole-Benzoates) [4] [8] ↓ 2021: Benzimidazolium-Benzoates (AChE Inhibitors) [4]
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0